Octahydro-2,5-methanopentalen-3a-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Octahydro-2,5-methanopentalen-3a-amine hydrochloride involves several stages. For instance, one method involves the reaction of tricyclo [3.3.1.0 3,7 ]nonyl-3-amine hydrochloride with trichloromethyl chloroformate in dichloromethane for 3 hours, followed by a reaction with 1- (pyrimidin-2-yl)-4- (3-aminopropyl)piperazine in dichloromethane at 20℃ .Molecular Structure Analysis
The molecular formula of Octahydro-2,5-methanopentalen-3a-amine hydrochloride is C9H16ClN. The molecular weight is 173.68 g/mol.Chemical Reactions Analysis
Several chemical reactions involving Octahydro-2,5-methanopentalen-3a-amine hydrochloride have been documented. For example, it can react with sodium cyanoborohydride and acetic acid in methanol at 20℃ for 18 hours, followed by a reaction with sodium hydroxide in water .Scientific Research Applications
Synthesis and Characterization
A study described the synthesis and potential utility of an octahydrochloride salt through controlled hydrolytic condensation, aiming to prepare amide and imide compounds that could serve as models for polyimides. These efforts were motivated by the desire to create novel materials with high strength and flame resistance. The product, characterized by analytical and spectroscopic tools, exhibited behavior as a liquid-crystalline material without aromatic or mesogenic groups on the cube, indicating its unusual properties and potential application in material science (Gravel et al., 1999).
Reactivity and Applications
The reactivity of five-coordinate complex OsHCl(CO)(PiPr3)2 with KOH in methanol was investigated, leading to the formation of a hydroxo derivative with potential implications for understanding complex geometries and reactions in organometallic chemistry (Edwards et al., 1997).
Material Development
Another study focused on the synthesis and characterization of octahedral six-coordinate oxorhenium(V) mixed ligand complexes, demonstrating the ability of the [ReO(L)]2+ moiety to accommodate various tridentate ligands. This research contributes to the development of materials with specific chemical properties and potential applications in catalysis and material science (Nock et al., 2000).
Safety And Hazards
Octahydro-2,5-methanopentalen-3a-amine hydrochloride is classified as a skin irritant (Category 2), with hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
tricyclo[3.3.1.03,7]nonan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c10-9-4-6-1-7(5-9)3-8(9)2-6;/h6-8H,1-5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEGOYFGBDTDJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC3(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509991 | |
Record name | Hexahydro-2,5-methanopentalen-3a(1H)-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-2,5-methanopentalen-3a-amine hydrochloride | |
CAS RN |
86128-83-8 | |
Record name | Hexahydro-2,5-methanopentalen-3a(1H)-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Noradamantanamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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